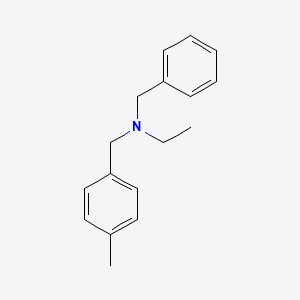
N-benzyl-N-(4-methylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(4-methylbenzyl)ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group and a 4-methylbenzyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzylation Reaction: The synthesis of N-benzyl-N-(4-methylbenzyl)ethanamine can be achieved through a benzylation reaction. This involves the reaction of ethanamine with benzyl chloride and 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Reductive Amination: Another method involves the reductive amination of benzaldehyde and 4-methylbenzaldehyde with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in methanol or ethanol as the solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale benzylation or reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-benzyl-N-(4-methylbenzyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or 4-methylbenzyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Secondary amines, primary amines.
Substitution: Various substituted ethanamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-N-(4-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may be explored for its activity against various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. It may also be used as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-N-(4-methoxybenzyl)ethanamine: This compound has a methoxy group instead of a methyl group on the benzyl ring, which may result in different chemical and biological properties.
N-benzyl-N-(4-chlorobenzyl)ethanamine:
N-benzyl-N-(4-fluorobenzyl)ethanamine: The fluorine atom on the benzyl ring can enhance the compound’s stability and influence its interactions with biological targets.
Uniqueness: N-benzyl-N-(4-methylbenzyl)ethanamine is unique due to the presence of the 4-methylbenzyl group, which can impart specific chemical reactivity and biological activity. The methyl group can influence the compound’s lipophilicity, steric properties, and overall behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C17H21N |
|---|---|
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
N-benzyl-N-[(4-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H21N/c1-3-18(13-16-7-5-4-6-8-16)14-17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3 |
InChI-Schlüssel |
MLWOJFNGMQEFCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
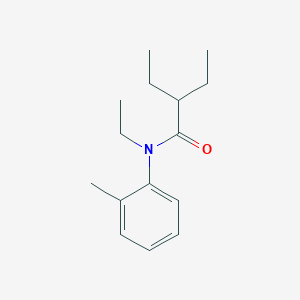
![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12451714.png)
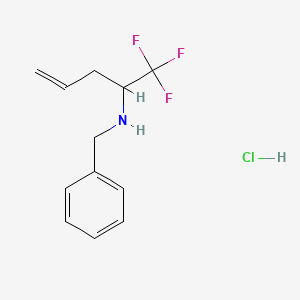
methyl}morpholine](/img/structure/B12451727.png)
![5-[3-Bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12451730.png)
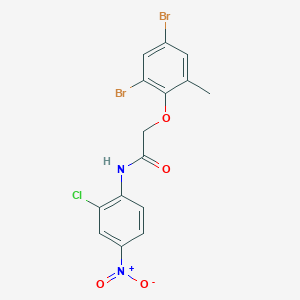
![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)
![N-(4-chlorophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B12451743.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
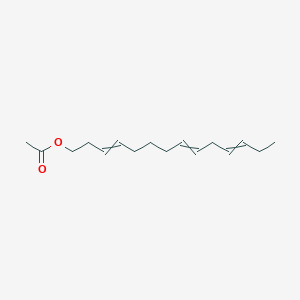
![(2R,3R,4S,5R)-2-(4-Difluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12451768.png)
![1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12451779.png)
